molecular formula C23H18N2O2 B330903 2-(3-methoxyphenyl)-N-phenylquinoline-4-carboxamide

2-(3-methoxyphenyl)-N-phenylquinoline-4-carboxamide

Cat. No.: B330903
M. Wt: 354.4 g/mol
InChI Key: JQHPUPICFOQULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-N-phenyl-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a methoxyphenyl group and a phenylcarboxamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-N-phenyl-4-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, other nucleophiles

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives, amines

    Substitution: Various substituted quinoline derivatives

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby modulating various biological processes. For example, it may inhibit the activity of poly [ADP-ribose] polymerase 1 (PARP1), an enzyme involved in DNA repair, leading to increased DNA damage and cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-N-phenyl-4-quinolinecarboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct biological activities and chemical reactivity. Its combination of a methoxyphenyl group and a phenylcarboxamide moiety makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H18N2O2/c1-27-18-11-7-8-16(14-18)22-15-20(19-12-5-6-13-21(19)25-22)23(26)24-17-9-3-2-4-10-17/h2-15H,1H3,(H,24,26)

InChI Key

JQHPUPICFOQULA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.